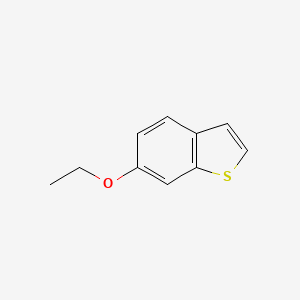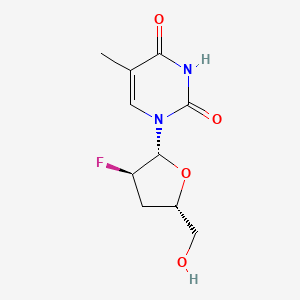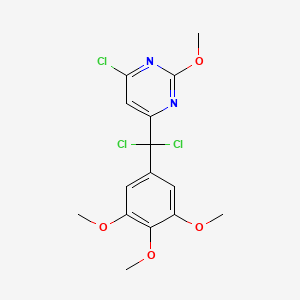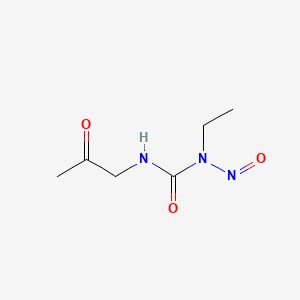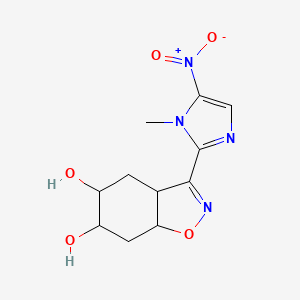
2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5Br2ClO3 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, hydroxyl, and methoxy groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde typically involves the bromination and chlorination of 4-hydroxy-3-methoxybenzaldehyde. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the initial formation of intermediate compounds followed by selective halogenation. The use of advanced techniques such as Friedel-Crafts acylation and subsequent halogenation steps can be employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and functional groups allows it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
Comparison: Compared to similar compounds, 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with hydroxyl and methoxy groups provides a distinct set of chemical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
90001-46-0 |
|---|---|
Molekularformel |
C8H5Br2ClO3 |
Molekulargewicht |
344.38 g/mol |
IUPAC-Name |
2,5-dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5Br2ClO3/c1-14-8-4(9)3(2-12)6(11)5(10)7(8)13/h2,13H,1H3 |
InChI-Schlüssel |
XIFXEZFZRHUFAX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1O)Br)Cl)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
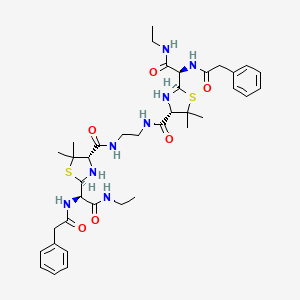
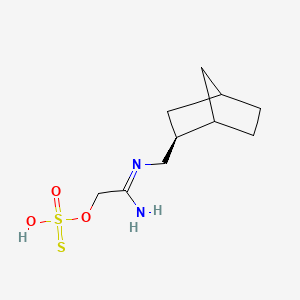


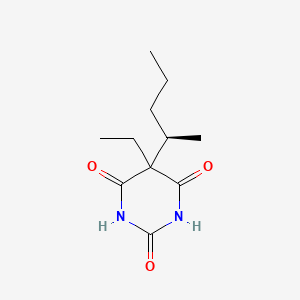

![3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one](/img/structure/B12795900.png)
